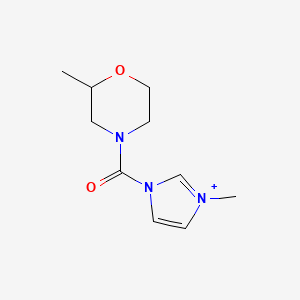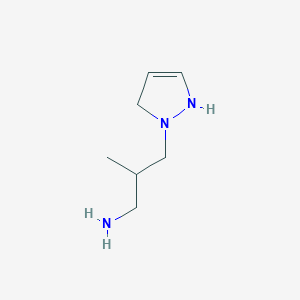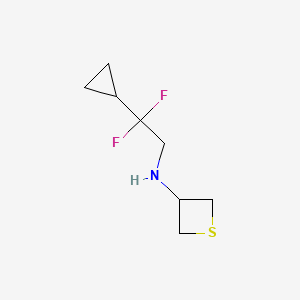
N-(2-Cyclopropyl-2,2-difluoroethyl)thietan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Cyclopropyl-2,2-difluoroethyl)thietan-3-amine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a thietan-3-amine core with a 2-cyclopropyl-2,2-difluoroethyl substituent, making it a valuable subject for studies in medicinal chemistry, materials science, and more.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyclopropyl-2,2-difluoroethyl)thietan-3-amine typically involves the electrophilic 2,2-difluoroethylation of thiol, amine, and alcohol nucleophiles using a hypervalent iodine reagent, such as (2,2-difluoro-ethyl)(aryl)iodonium triflate . This method allows for the incorporation of the 2,2-difluoroethyl group into the thietan-3-amine structure under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of hypervalent iodine reagents and controlled reaction conditions ensures high yields and purity of the final product. Optimization of reaction parameters, such as temperature, solvent, and reagent concentrations, is crucial for efficient industrial-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Cyclopropyl-2,2-difluoroethyl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluoroethyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as thiols, amines, and alcohols can react with the compound under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols.
Applications De Recherche Scientifique
N-(2-Cyclopropyl-2,2-difluoroethyl)thietan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Mécanisme D'action
The mechanism by which N-(2-Cyclopropyl-2,2-difluoroethyl)thietan-3-amine exerts its effects involves interactions with molecular targets and pathways. The presence of the difluoroethyl group enhances lipophilicity and metabolic stability, allowing the compound to interact more effectively with biological targets. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,2-Difluoroethyl)-1,3-dicarbonyl compounds: These compounds share the difluoroethyl group and have applications in fungicidal activities.
2,2-Difluoroethylated nucleophiles: These include various nucleophiles that have been difluoroethylated using similar synthetic methods.
Uniqueness
N-(2-Cyclopropyl-2,2-difluoroethyl)thietan-3-amine is unique due to its specific combination of a thietan-3-amine core with a 2-cyclopropyl-2,2-difluoroethyl substituent. This structure imparts distinct physicochemical properties, making it valuable for specific applications in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C8H13F2NS |
|---|---|
Poids moléculaire |
193.26 g/mol |
Nom IUPAC |
N-(2-cyclopropyl-2,2-difluoroethyl)thietan-3-amine |
InChI |
InChI=1S/C8H13F2NS/c9-8(10,6-1-2-6)5-11-7-3-12-4-7/h6-7,11H,1-5H2 |
Clé InChI |
FCDSTXNIVZTGJH-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(CNC2CSC2)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Fluorothiazolo[4,5-b]pyridin-2-amine](/img/structure/B12993060.png)
![tert-Butyl 6-oxo-2-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B12993063.png)
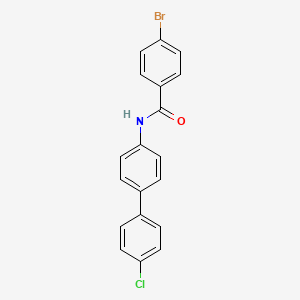
![(s)-N-(1-propyl-1h-benzo[d]imidazol-2-yl)-1-(pyrazin-2-yl)piperidine-3-carboxamide](/img/structure/B12993074.png)
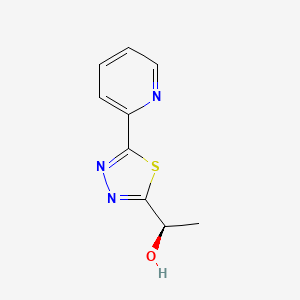

![6-Methyl-[2,3'-bipyridine]-5-carbaldehyde](/img/structure/B12993089.png)
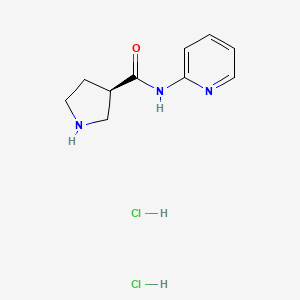
![8-Methyl-5-oxo-5H-thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/structure/B12993115.png)
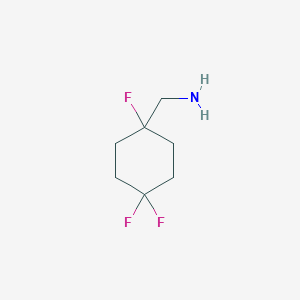
![Ethyl 2-(tetrahydro-2H-pyran-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate](/img/structure/B12993129.png)
